molecular formula C13H17NO3 B2751763 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid CAS No. 1447939-79-8

4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid

Katalognummer B2751763
CAS-Nummer: 1447939-79-8
Molekulargewicht: 235.283
InChI-Schlüssel: SYKFBANLPZHTKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. It was first developed by Pfizer in 1998 and was approved by the FDA for use in the United States in 1999. Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2) and is often used as an alternative to traditional NSAIDs due to its lower risk of gastrointestinal side effects.

Wirkmechanismus

4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid works by selectively inhibiting COX-2, an enzyme that is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid reduces inflammation and pain without affecting the production of prostaglandins that are important for normal physiological functions.
Biochemical and Physiological Effects
4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation, pain, and fever, as well as to have anti-cancer properties. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been shown to have effects on the cardiovascular system, including reducing the risk of heart attack and stroke.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid in lab experiments is its selectivity for COX-2, which allows for the study of the specific effects of COX-2 inhibition. However, 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid also has limitations, including its potential to interact with other drugs and its potential to cause gastrointestinal side effects.

Zukünftige Richtungen

There are several future directions for research on 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. One area of research is focused on developing new and more effective COX-2 inhibitors that have fewer side effects. Another area of research is focused on understanding the molecular mechanisms underlying the anti-inflammatory and anti-cancer effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. Additionally, research is needed to better understand the potential cardiovascular effects of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid and to develop strategies to minimize these effects.

Synthesemethoden

The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid involves several steps, including the reaction of 3-bromoanisole with 2-methylbutyryl chloride to form 4-(3-bromoanisyl)-2-methylbutyryl chloride. This intermediate is then reacted with 3-aminoacetophenone to form 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid. The synthesis of 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid is a complex process that requires specialized equipment and expertise.

Wissenschaftliche Forschungsanwendungen

4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has been extensively studied for its potential use in the treatment of various diseases and conditions. One area of research has focused on its anti-inflammatory properties and its potential use in the treatment of rheumatoid arthritis, osteoarthritis, and other inflammatory conditions. 4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid has also been studied for its potential use in the prevention and treatment of various types of cancer, including colon, breast, and lung cancer.

Eigenschaften

IUPAC Name

4-(3-acetamidophenyl)-2-methylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-9(13(16)17)6-7-11-4-3-5-12(8-11)14-10(2)15/h3-5,8-9H,6-7H2,1-2H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYKFBANLPZHTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC(=CC=C1)NC(=O)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[3-(Acetylamino)phenyl]-2-methylbutanoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.